molecular formula C12H13F B13081918 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene CAS No. 1546-11-8

1-(Cyclohex-1-en-1-yl)-4-fluorobenzene

Cat. No.: B13081918
CAS No.: 1546-11-8
M. Wt: 176.23 g/mol
InChI Key: HLNMYSOLNWUXHT-UHFFFAOYSA-N
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Description

Overview of the Significance of Fluorine in Organic Chemistry and Materials Science

Fluorine, the most electronegative element, imparts unique and often highly desirable properties to organic molecules. The introduction of fluorine can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The carbon-fluorine bond is exceptionally strong, which can enhance the thermal and chemical stability of molecules, a valuable trait in both pharmaceuticals and advanced materials. In materials science, fluorination is a key strategy for creating polymers with low surface energy, high thermal resistance, and specific optical properties.

Structural Characteristics of the Cyclohexenyl-Benzene Motif

The cyclohexenyl-benzene motif, a chemical structure that links a partially unsaturated six-membered ring to a benzene (B151609) ring, is a prevalent scaffold in a variety of organic compounds. This structural arrangement provides a blend of rigidity and flexibility. The planar benzene ring and the sp2-hybridized carbons of the cyclohexene (B86901) double bond create a relatively flat and rigid portion of the molecule, while the sp3-hybridized carbons of the cyclohexene ring offer conformational flexibility. This combination of features is often crucial for the interaction of these molecules with biological systems and for the design of materials with specific three-dimensional architectures.

Research Rationale and Focus on 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene

The specific compound, this compound, combines the structural features of the cyclohexenyl-benzene scaffold with the unique properties imparted by a fluorine atom. The rationale for investigating such a compound is multifaceted. In medicinal chemistry, the fluorinated phenyl group could serve as a key interaction point with biological targets, while the cyclohexene ring provides a scaffold for further functionalization. The fluorine atom can modulate the electronic properties of the benzene ring, influencing its reactivity and interactions. In materials science, this compound could be a building block for the synthesis of novel fluorinated polymers or liquid crystals, potentially exhibiting interesting thermal or optical properties. The focus of this article is to provide a detailed, albeit predictive, examination of this compound's chemical profile.

Due to the limited direct experimental data, the following sections will present plausible synthetic routes and predicted properties based on established chemical principles and data from closely related compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1546-11-8

Molecular Formula

C12H13F

Molecular Weight

176.23 g/mol

IUPAC Name

1-(cyclohexen-1-yl)-4-fluorobenzene

InChI

InChI=1S/C12H13F/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9H,1-3,5H2

InChI Key

HLNMYSOLNWUXHT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=CC=C(C=C2)F

Origin of Product

United States

Synthetic Methodologies for 1 Cyclohex 1 En 1 Yl 4 Fluorobenzene and Its Analogs

Direct Synthesis Approaches

Direct synthesis strategies provide efficient pathways to the target molecule and its analogs. These methods primarily involve either the formation of the cyclohexene (B86901) ring through elimination reactions or the construction of the bond between the pre-existing aromatic and cyclohexene moieties.

Elimination Reactions for Cyclohexene Ring Formation

Elimination reactions are a fundamental tool in organic synthesis for the introduction of unsaturation. In the context of 1-(cyclohex-1-en-1-yl)-4-fluorobenzene synthesis, these reactions are employed to form the double bond of the cyclohexene ring from a saturated precursor.

β-elimination reactions of halogenated cyclohexyl precursors are a common strategy to introduce the endocyclic double bond. libretexts.orgwordpress.com This process involves the removal of a hydrogen atom and a halogen from adjacent carbon atoms. The regioselectivity of the elimination is a critical aspect, often influenced by the stereochemistry of the starting material and the reaction conditions. For the E2 mechanism, an anti-periplanar arrangement of the departing hydrogen and halogen is required, which in cyclohexane (B81311) systems necessitates that both groups occupy axial positions. chemistrysteps.commasterorganicchemistry.com

Stereoelectronic Requirements: The rate of an E2 elimination in a cyclohexane ring is dependent on the stability of the chair conformation where the leaving group is in an axial position. chemistrysteps.com If the leaving group is axial, the reaction can proceed.

Regioselectivity: The formation of the more substituted (Zaitsev) or less substituted (Hofmann) alkene is influenced by the steric bulk of the base used.

Precursor ExampleBaseProductKey Feature
1-Bromo-1-(4-fluorophenyl)cyclohexanePotassium tert-butoxideThis compoundFavors Zaitsev product due to thermodynamic control.
1-Chloro-2-(4-fluorophenyl)cyclohexaneSodium ethoxideThis compoundRequires anti-periplanar H and Cl for elimination. chemistrysteps.com

Base-mediated dehydrohalogenation is a specific type of β-elimination that is widely used for the synthesis of alkenes. youtube.com In the synthesis of 1-arylcyclohexenes, a strong base is used to remove a proton, initiating the elimination of a halide on the adjacent carbon. The choice of base can significantly impact the reaction's outcome.

Strong, Non-nucleophilic Bases: Bulky bases like potassium tert-butoxide are often employed to favor elimination over substitution and to influence regioselectivity. youtube.com

Reaction Conditions: The reaction is typically carried out in an appropriate solvent that can dissolve both the substrate and the base.

A study on the reaction of 1-(2,3-dibromocyclohex-1-en-1-yl)benzene with zinc and the base-catalyzed elimination of 1-(2-bromocyclohex-2-en-1-yl)benzene with potassium tert-butoxide has been reported to yield 1-phenyl-1,2-cyclohexadiene. researchgate.net Similarly, reactions of 1-(2-iodocyclohex-1-en-1-yl) benzene (B151609) and 1-(2-iodocyclohex-2-en-1-yl) benzene with potassium tert-butoxide have been shown to produce 1-cyclohex-1-en-1-ylbenzene among other products. researchgate.net

Starting MaterialBaseMajor Product(s)Reference
1-(2-Bromocyclohex-2-en-1-yl)benzenet-BuOK1-Phenyl-1,2-cyclohexadiene researchgate.net
1-(2-Iodocyclohex-1-en-1-yl)benzeneKOtBu1-Cyclohex-1-en-1-ylbenzene, etc. researchgate.net

Carbon-Carbon Bond Formation Strategies

These strategies focus on creating the pivotal C-C bond between the fluorophenyl group and the cyclohexene ring. Modern cross-coupling reactions are particularly powerful in this regard.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.govlibretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate. libretexts.orgyoutube.com For the synthesis of this compound, this could involve reacting 4-fluorophenylboronic acid with 1-bromocyclohex-1-ene or cyclohex-1-en-1-ylboronic acid with 1-bromo-4-fluorobenzene (B142099). The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govbeilstein-journals.org Research has been conducted on the Suzuki-Miyaura reaction of 1-iodo-cyclohexene with phenylboronic acid. researchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org While not a direct route to the target compound, it can be used to synthesize precursors. For instance, coupling 4-fluorophenylacetylene with a cyclohexenyl halide could be a step in a multi-step synthesis. The reaction is typically carried out using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgyoutube.com

ReactionAryl/Vinyl PartnerOrganometallic PartnerCatalyst System
Suzuki-Miyaura1-Iodo-cyclohexenePhenylboronic acidPd(OAc)₂ / PPh₃
SonogashiraAryl Halide (e.g., 1-bromo-4-fluorobenzene)Terminal AlkynePd(PPh₃)₄ / CuI

This approach involves starting with a fluorobenzene (B45895) derivative and introducing the cyclohexene moiety. google.com The reactivity of fluorobenzene in electrophilic aromatic substitution is somewhat anomalous, being less deactivated than other halobenzenes. acs.orgresearchgate.net

Friedel-Crafts type reactions: While challenging with deactivated rings, under certain conditions, a Friedel-Crafts acylation or alkylation could be envisioned with a suitable cyclohexene-derived electrophile.

Metalation followed by coupling: Directed ortho-metalation of a fluorobenzene derivative followed by reaction with a cyclohexanone (B45756) and subsequent dehydration could provide a route to the desired product.

Recent developments have also explored the synthesis of fluorobenzene derivatives for various applications, including radiolabeling of peptides and the development of liquid crystals. google.comnih.govnih.gov

Synthesis of Precursors and Functionalized Intermediates

The efficient construction of the target molecule relies on the availability of suitably functionalized cyclohexene and fluorobenzene precursors. These intermediates are synthesized through various established and modern organic chemistry techniques.

Halogenated Cyclohexene and Fluorobenzene Derivatives

Halogenated derivatives of both cyclohexene and fluorobenzene serve as key starting materials in many synthetic pathways, particularly in cross-coupling reactions.

Halogenated Cyclohexene Derivatives: The introduction of a halogen atom onto the cyclohexene ring provides a reactive handle for subsequent transformations. Common methods for the synthesis of these compounds include:

Electrophilic Halogenation of Cyclohexene: The direct reaction of cyclohexene with halogens (e.g., Br₂, Cl₂) can lead to dihalogenated cyclohexanes. Subsequent dehydrohalogenation using a base can then yield the desired halogenated cyclohexene.

From Cyclohexanone: Cyclohexanone can be converted to its enolate, which can then be trapped with a halogenating agent to produce a 2-halocyclohexanone. This intermediate can be further manipulated to introduce the double bond in the desired position.

Fluorobenzene Derivatives: Fluorinated aromatic compounds are crucial for introducing the 4-fluorophenyl group. Their synthesis often involves:

Direct Fluorination: While challenging, direct fluorination of benzene or other aromatic precursors can be achieved using specialized reagents.

Sandmeyer Reaction: Diazotization of 4-fluoroaniline (B128567) followed by treatment with a copper(I) halide can introduce other halogens (Cl, Br, I) at a specific position on the fluorobenzene ring, which are then used in coupling reactions.

From Commercially Available Precursors: A wide range of functionalized fluorobenzene derivatives, such as 4-fluoroiodobenzene, 4-fluorobromobenzene, and 4-fluorophenylboronic acid, are commercially available and serve as convenient starting materials.

Functionalized Cyclohexanone Precursors

Cyclohexanone and its derivatives are versatile starting materials for the synthesis of the cyclohexene moiety. researchgate.net Their reactivity allows for the introduction of various functional groups and the subsequent formation of the double bond in a controlled manner.

Methods for preparing functionalized cyclohexanones include:

Diels-Alder Reaction: The [4+2] cycloaddition between a diene and a dienophile is a powerful tool for constructing the cyclohexene ring with a high degree of stereocontrol. mdpi.com For instance, the reaction of a substituted diene with an appropriate dienophile can directly yield a functionalized cyclohexene derivative, which can then be converted to the desired cyclohexanone. mdpi.com

Robinson Annulation: This classic reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone ring. This method is particularly useful for building complex cyclohexanone scaffolds.

Alkylation and Acylation of Cyclohexanone Enolates: The generation of a cyclohexanone enolate followed by reaction with an electrophile (e.g., an alkyl halide or an acyl chloride) allows for the introduction of substituents at the α-position.

Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated ketones (cyclohexenones) is another effective strategy for introducing functionality to the cyclohexanone ring. mdpi.com

Precursor Type Synthetic Method Key Features
Halogenated CyclohexeneElectrophilic addition to cyclohexene followed by eliminationProvides a reactive handle for cross-coupling.
Halogenated FluorobenzeneSandmeyer reaction on 4-fluoroanilineIntroduces a variety of halogens for different coupling strategies.
Functionalized CyclohexanoneDiels-Alder reactionOffers excellent control over stereochemistry.
Functionalized CyclohexanoneRobinson annulationEfficient for building complex cyclohexenone rings.

Preparation of Amidrazone Derivatives with Cyclohexene Moieties

Amidrazones are a class of compounds containing both an amide and a hydrazone functional group. The incorporation of a cyclohexene moiety into amidrazone derivatives has been explored for various applications. The synthesis of these compounds typically involves the reaction of a cyclohexene-containing starting material with an appropriate amidrazone precursor. For example, new acyl derivatives of amidrazones can be synthesized through the reaction of amidrazones with 3,4,5,6-tetrahydrophthalic anhydride, which contains a cyclohexene ring. mdpi.com These reactions often proceed with high yields. mdpi.com The resulting compounds combine the structural features of both the cyclohexene and the amidrazone, leading to molecules with potentially interesting biological activities. mdpi.com

Catalytic Approaches in the Synthesis of Fluorinated Cyclohexenyl Compounds

Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of complex organic molecules, including fluorinated cyclohexenyl compounds. These approaches offer high efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Transformations

A variety of transition metals, including palladium, nickel, copper, and rhodium, have been utilized to catalyze the formation of the C-C bond between a cyclohexene and a fluorobenzene ring. nih.govresearchgate.net These reactions often proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

The activation of C-F bonds by transition metals is a significant area of research, as it allows for the direct use of fluorinated compounds in coupling reactions. nih.govsci-hub.seescholarship.orgescholarship.org

Palladium-Catalyzed Reactions

Palladium catalysts are among the most versatile and widely used for cross-coupling reactions. Several palladium-catalyzed methods are suitable for the synthesis of this compound and its analogs.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of the target molecule, this could involve the reaction of a cyclohexenylboronic acid or ester with a 4-fluoroaryl halide (e.g., 4-fluoroiodobenzene or 4-fluorobromobenzene). The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.

Heck Reaction: The Heck reaction couples an alkene with an aryl halide. In principle, the reaction between cyclohexene and a 4-fluoroaryl halide could yield the desired product. However, regioselectivity can be an issue, and a mixture of products may be formed. mdpi.com

Stille Coupling: This reaction utilizes an organotin reagent and an organohalide. The synthesis of this compound could be achieved by coupling a cyclohexenylstannane with a 4-fluoroaryl halide. A significant drawback of this method is the toxicity of the organotin compounds.

Negishi Coupling: The Negishi coupling employs an organozinc reagent and an organohalide. A cyclohexenylzinc reagent could be coupled with a 4-fluoroaryl halide to form the target molecule.

The following table summarizes potential palladium-catalyzed approaches for the synthesis of this compound:

Reaction Name Cyclohexene Partner Fluorobenzene Partner Typical Catalyst Typical Base
Suzuki-MiyauraCyclohexenylboronic acid/ester4-Fluoroaryl halidePd(PPh₃)₄, Pd(OAc)₂Na₂CO₃, K₂CO₃, Cs₂CO₃
HeckCyclohexene4-Fluoroaryl halidePd(OAc)₂, PdCl₂Et₃N, K₂CO₃
StilleCyclohexenylstannane4-Fluoroaryl halidePd(PPh₃)₄, Pd₂(dba)₃Not always required
NegishiCyclohexenylzinc halide4-Fluoroaryl halidePd(PPh₃)₄, Pd(dppf)Cl₂Not always required
Nickel-Catalyzed Processes

Nickel catalysis offers a powerful and cost-effective alternative to palladium for the synthesis of arylated cycloalkenes. One of the most direct methods to form the C(sp²)-C(sp²) bond between the cyclohexene ring and the fluorinated phenyl group is the Heck reaction. Nickel(0) catalysts, often stabilized by chelating dialkylphosphine ligands, can effectively activate not only aryl triflates but also less reactive aryl sulfonates (mesylates, tosylates) and pivalates as electrophiles. rsc.org A notable feature of some nickel-catalyzed Heck reactions with cycloalkenes is the formation of the thermodynamically stable conjugated isomer, such as the 1-aryl-cyclohexene product, through in-situ olefin isomerization facilitated by nickel hydride intermediates. rsc.org

Another approach involves the arylative cyclization of 1,6-enynes, where a nickel catalyst mediates the formation of a five- or six-membered ring while simultaneously introducing an aryl group from an arylboronic acid. rsc.orgnih.gov The regioselectivity of these reactions can often be controlled by the choice of ligand. nih.gov Furthermore, nickel-catalyzed Suzuki-Miyaura type cross-coupling reactions represent a viable strategy. For instance, a base-free, decarbonylative coupling has been developed where an acid fluoride, readily formed from a carboxylic acid, undergoes oxidative addition to a Ni(0) center, decarbonylates, and the resulting aryl-nickel-fluoride intermediate couples with an organoboron reagent. nih.gov This approach could be applied to couple a cyclohexenyl derivative with a 4-fluorophenylboronic acid.

Electrophile (Ar-X)AlkeneCatalyst / LigandBaseProduct(s)Yield (%)Ref
4-Tolyl triflateCyclohexeneNi(cod)₂ / dcypeNone1-(p-tolyl)cyclohex-1-ene85 rsc.org
Phenyl mesylateCyclohexeneNi(cod)₂ / dcyptNone1-phenylcyclohex-1-ene75 rsc.org
Benzoyl fluoride4-Fluorophenylboronic acidNi(cod)₂ / PCy₃None4-Fluorobiphenyl90 nih.gov
2-Fluorobenzofuranm-Tolylboronic acidNi(cod)₂ / PCy₃K₃PO₄2-(m-tolyl)benzofuran98 researchgate.net

Table 1: Examples of Nickel-Catalyzed Cross-Coupling Reactions Relevant to the Synthesis of 1-Aryl-Cyclohexenes. (Note: Data is illustrative of the methodologies and may not directly represent the synthesis of the title compound).

Iridium-Catalyzed Reactions

Iridium catalysts provide unique pathways for the synthesis and functionalization of complex molecules, including arylated cyclohexenes. A highly efficient and modern strategy involves a one-pot, two-step sequence combining C-H borylation and Suzuki-Miyaura cross-coupling. organic-chemistry.orgnih.gov In the first step, an iridium complex, such as [Ir(cod)OMe]₂, catalyzes the direct borylation of a C-H bond of an arene or a cycloalkene with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). rsc.org For the synthesis of this compound, this could involve either the Ir-catalyzed borylation of 4-fluorobenzene followed by a Pd-catalyzed Suzuki coupling with a cyclohexenyl halide/triflate, or the Ir-catalyzed vinylic C-H borylation of a cyclohexene derivative followed by coupling with a 4-fluoroaryl halide. nih.govrsc.org This approach avoids the need to pre-functionalize the substrate via harsher methods.

More advanced iridium-catalyzed reactions include arylative cyclizations. In one such process, the reaction of alkynones with arylboronic acids is catalyzed by an iridium complex, proceeding through a key 1,4-iridium migration step to construct highly functionalized polycycles. nih.gov Another powerful strategy is the (5+1) annulation, where an iridium catalyst mediates the reaction of a 1,5-diol with a methyl ketone via a "hydrogen borrowing" mechanism. This process involves two sequential C-C bond formations to construct a substituted cyclohexane ring with high stereocontrol. acs.orgresearchgate.net

Borylation SubstrateCoupling PartnerIr-Catalyst (Borylation)Pd-Catalyst (Coupling)Overall Yield (%)Ref
Thiophene4-Bromotoluene[Ir(cod)OMe]₂ / dtbpyPd(PPh₃)₄71 nih.gov
Furan4-Bromoanisole[Ir(cod)OMe]₂ / dtbpyPd(PPh₃)₄72 nih.gov
FluoroarenesAryl Halides[Ir(cod)Cl]₂ / dtbpyPd₂(dba)₃ / SPhosHigh organic-chemistry.org

Table 2: Examples of One-Pot Iridium-Catalyzed Borylation/Suzuki-Miyaura Coupling Sequences. (Note: dtbpy = 4,4′-di-tert-butyl-2,2′-bipyridine; SPhos = 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl).

Organocatalytic Methodologies

Organocatalysis provides a metal-free approach to construct complex cyclic systems, particularly for synthesizing analogs of this compound that are fluorinated on the cyclohexene ring. The Robinson annulation is a cornerstone of this methodology, enabling the formation of six-membered rings (cyclohexenones) from a methyl vinyl ketone (or a surrogate) and a ketone. mdpi.com When applied to fluorinated substrates, this reaction allows for the stereocontrolled synthesis of fluorinated cyclohexenones.

For example, a one-pot sequence involving the fluorination of a β-ketoester with an electrophilic fluorine source (like Selectfluor™) followed by an organocatalytic Robinson annulation has been developed. mdpi.comnih.gov Chiral primary amines derived from cinchona alkaloids are often used as catalysts, inducing high levels of enantioselectivity in the initial Michael addition step, which establishes the stereocenters of the final product. mdpi.comnih.gov This approach is highly effective for creating mono- and difluorinated cyclohexenones bearing multiple stereocenters with excellent diastereo- and enantioselectivity. mdpi.comresearchgate.net These fluorinated cyclohexenone products serve as versatile intermediates for more complex fluorinated analogs.

Michael DonorMichael AcceptorCatalystProduct TypeYield (%)ee (%)drRef
Ethyl 2-fluoro-3-oxobutanoateChalconeCinchona Alkaloid Amine6-Fluorocyclohex-2-en-1-one7299>20:1 mdpi.comnih.gov
Ethyl 2-fluoro-3-oxo-3-phenylpropanoateMethyl vinyl ketonePrimary-Secondary DiamineFluorinated Chiral CyclohexenoneModerate-GoodExcellentExcellent researchgate.net

Table 3: Organocatalytic Robinson Annulation for the Synthesis of Fluorinated Cyclohexenone Analogs.

Oxidative Cleavage and Functionalization

Oxidative cleavage is a powerful functionalization reaction that involves the breaking of a carbon-carbon double or triple bond to form carbonyl-containing compounds. ucla.edumasterorganicchemistry.com Applying this reaction to this compound or its analogs allows for the cleavage of the cyclohexene ring, providing access to linear difunctional molecules that are valuable synthetic intermediates.

The most common method for this transformation is ozonolysis (O₃). wikipedia.org In this reaction, the double bond of the cyclohexene ring is cleaved. Subsequent work-up conditions determine the final products. A reductive work-up, typically using dimethyl sulfide (B99878) (DMS) or zinc and water, yields aldehydes and/or ketones. An oxidative work-up, using hydrogen peroxide (H₂O₂), oxidizes any intermediate aldehydes to carboxylic acids. libretexts.org The ozonolysis of this compound under oxidative conditions would break the C1-C2 bond of the ring, yielding 6-oxo-6-(4-fluorophenyl)hexanoic acid.

Other reagents can also effect oxidative cleavage. Hot, concentrated potassium permanganate (B83412) (KMnO₄) typically leads to the same products as ozonolysis with an oxidative work-up. libretexts.org A two-step sequence involving syn-dihydroxylation (using OsO₄ or cold, dilute KMnO₄) followed by cleavage of the resulting diol with periodic acid (HIO₄) is a milder alternative that yields aldehydes and ketones. libretexts.org Additionally, hypervalent iodine reagents have been shown to cleave the double bond in the closely related analog 1-phenyl-1-cyclohexene. researchgate.net

SubstrateReagentsWork-upProduct(s)Ref
1-Methylcyclohexene1. O₃; 2. H₂O₂Oxidative6-Oxoheptanoic acid libretexts.org
1-Methylcyclohexene1. O₃; 2. DMSReductive6-Oxoheptanal libretexts.org
1-Methylcyclohexene1. OsO₄; 2. HIO₄-6-Oxoheptanal ucla.edu
Cyclohexene1. O₃; 2. Zn/H₂OReductiveHexanedial youtube.com
1-Phenyl-1-cyclohexeneHypervalent Iodine-6-Oxo-6-phenylhexanoic acid researchgate.net

Table 4: Methods for Oxidative Cleavage of Cyclohexene Derivatives.

Asymmetric Synthesis and Enantioselective Construction of Fluorinated Stereocenters

The creation of chiral molecules containing fluorinated stereocenters is of significant interest in medicinal chemistry. Asymmetric synthesis provides routes to enantiomerically enriched analogs of this compound where chirality is introduced either on the cyclohexene ring or on substituents.

As discussed in the organocatalysis section (2.3.2), the asymmetric Robinson annulation is a premier strategy for building chiral fluorinated cyclohexenone rings. The use of chiral organocatalysts, such as primary-secondary diamines or cinchona alkaloid derivatives, allows for the highly enantioselective and diastereoselective synthesis of cyclohexenones with one or more stereocenters, including fluorinated quaternary centers. mdpi.comnih.govresearchgate.net These reactions proceed through the formation of chiral enamines or iminium ions, which control the facial selectivity of key bond-forming steps like Michael additions. chimia.ch

Beyond annulation strategies, biocatalysis offers a powerful alternative. Ene-reductases, for example, can be used for the efficient desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones. nih.gov This enzymatic reduction breaks the symmetry of the starting material to generate valuable chiral cyclohexenones with quaternary stereocenters in high enantiomeric excess (up to >99% ee). nih.gov This method has been successfully applied to substrates bearing a 4'-fluoro-4-phenyl substitution pattern. nih.gov The unique stereoelectronic properties of the fluorine atom can also be exploited to influence the stereochemical outcome of reactions, sometimes leading to diastereodivergence compared to non-fluorinated analogs. nih.gov

SubstrateCatalyst/EnzymeMethodProduct FeatureYield (%)ee (%)Ref
4-(4-fluorophenyl)-4-phenyl-2,5-cyclohexadienoneEne-reductase (YqjM)DesymmetrizationQuaternary stereocenter63>99 nih.gov
α-Fluoro-β-ketoester + ChalconeCinchona Alkaloid AmineRobinson AnnulationFluorinated tertiary & quaternary centers7299 mdpi.comnih.gov
α-Fluoro-β-ketoester + MVKPrimary-Secondary DiamineRobinson AnnulationFluorinated quaternary centerGoodExcellent researchgate.net

Table 5: Asymmetric Methodologies for the Synthesis of Chiral Fluorinated Cyclohexene Analogs.

Reaction Mechanisms and Reactivity Profiles of 1 Cyclohex 1 En 1 Yl 4 Fluorobenzene

Mechanistic Elucidation of Formation Reactions

The synthesis of 1-(cyclohex-1-en-1-yl)-4-fluorobenzene can be achieved through several strategic pathways, most notably via elimination reactions from a saturated cyclohexane (B81311) precursor or through modern cross-coupling methodologies.

A primary route for the formation of the double bond in this compound is through the acid-catalyzed dehydration of the corresponding tertiary alcohol, 1-(4-fluorophenyl)cyclohexanol. This reaction typically proceeds through an E1 (Elimination, Unimolecular) mechanism. numberanalytics.commasterorganicchemistry.com

The E1 mechanism is a two-step process: numberanalytics.comchemicalnote.com

Protonation and Formation of a Carbocation: The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst (e.g., H₃PO₄ or H₂SO₄), converting it into a good leaving group (water). The subsequent loss of a water molecule leads to the formation of a tertiary carbocation intermediate. This step is the slow, rate-determining step of the reaction. masterorganicchemistry.comindusuni.ac.in The stability of this tertiary carbocation, which is further stabilized by resonance with the adjacent 4-fluorophenyl ring, is a key driving force for the E1 pathway.

Deprotonation: A weak base, typically water or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the carbocation. saskoer.ca This results in the formation of the carbon-carbon double bond, yielding the final alkene product. chemicalnote.com

According to Zaitsev's rule, when multiple elimination products are possible, the most substituted (and therefore most stable) alkene is favored. saskoer.ca In this case, elimination leads specifically to the thermodynamically stable this compound.

Table 1: Key Steps in the E1 Dehydration of 1-(4-fluorophenyl)cyclohexanol

StepDescriptionIntermediate/Product
1 Protonation of the hydroxyl group by an acid catalyst.Oxonium ion
2 Loss of water (leaving group) to form a tertiary carbocation.1-(4-fluorophenyl)cyclohexyl cation
3 Deprotonation of an adjacent carbon by a weak base.This compound

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful and versatile method for synthesizing 1-aryl-cyclohexenes. organic-chemistry.org The formation of this compound can be envisioned through the coupling of a cyclohexenylboronic acid (or its ester derivative) with a 4-fluoroaryl halide (e.g., 1-bromo-4-fluorobenzene (B142099) or 1-iodo-4-fluorobenzene). mdpi.comnih.gov

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three fundamental steps: organic-chemistry.orgyoutube.com

Oxidative Addition: The cycle begins with a catalytically active Palladium(0) complex. The 4-fluoroaryl halide undergoes oxidative addition to the Pd(0) center, breaking the carbon-halogen bond and forming a new Pd(II) intermediate. This step inserts the palladium atom into the aryl-halide bond. youtube.com

Transmetalation: The organoborane reagent (cyclohexenylboronic acid) is activated by a base (e.g., Na₂CO₃, K₃PO₄) to form a more nucleophilic boronate complex. organic-chemistry.org This complex then transfers the cyclohexenyl group to the Pd(II) center, displacing the halide and forming a new organopalladium(II) species. This is the transmetalation step.

Reductive Elimination: The final step is reductive elimination, where the two organic groups (the 4-fluorophenyl and the cyclohexenyl) are coupled together, forming the C-C bond of the final product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

Table 2: Fundamental Steps of the Suzuki-Miyaura Catalytic Cycle

StepPalladium Oxidation StateKey Transformation
Oxidative Addition Pd(0) → Pd(II)Pd(0) inserts into the aryl-halide bond.
Transmetalation Pd(II) → Pd(II)The organic group from the boronic acid replaces the halide on the palladium center.
Reductive Elimination Pd(II) → Pd(0)The two organic groups are coupled, forming the product and regenerating the Pd(0) catalyst.

Reactivity of the Cyclohexene (B86901) Moiety

The double bond of the cyclohexene ring is the primary site of reactivity in this compound. It is susceptible to a range of reactions, including additions, cycloadditions, and oxidative or reductive transformations. The electronic nature of the 4-fluorophenyl substituent modulates the electron density of the double bond, influencing its reactivity towards various reagents.

The double bond of this compound readily undergoes electrophilic addition reactions. In these reactions, the π-bond acts as a nucleophile, attacking an electron-deficient species (an electrophile). chemguide.co.uk

A classic example is the addition of bromine (Br₂). The reaction proceeds via a cyclic bromonium ion intermediate. libretexts.org

Formation of Bromonium Ion: As a Br₂ molecule approaches the electron-rich double bond, it becomes polarized. The π electrons of the alkene attack the partially positive bromine atom, displacing a bromide ion and forming a three-membered ring intermediate known as a bromonium ion. chemguide.co.uk

Nucleophilic Attack: The displaced bromide ion (Br⁻) then acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion from the side opposite the initial bond (anti-addition). libretexts.org This ring-opening step results in the formation of a vicinal dibromide.

Hydroboration-oxidation is another important addition reaction that proceeds with anti-Markovnikov regioselectivity and syn-stereochemistry. ucla.eduucla.edu Borane (BH₃) adds across the double bond, with the boron atom adding to the less substituted carbon (in this case, C2 of the cyclohexene ring) and the hydrogen adding to the more substituted carbon (C1). Subsequent oxidation with hydrogen peroxide and a base replaces the boron atom with a hydroxyl group. ucla.edu

While electrophilic additions are common for alkenes, nucleophilic additions typically require the double bond to be electron-deficient. wikipedia.orgchem-station.com The 4-fluorophenyl group is generally considered weakly deactivating, making the double bond less susceptible to nucleophilic attack compared to systems with strong electron-withdrawing groups like carbonyls. However, under specific conditions, such as in nucleophilic epoxidation with basic peroxides, reactions can occur. organicreactions.org

Ozonolysis is a powerful oxidative cleavage reaction that results in the opening of the cyclohexene ring. This reaction involves the cleavage of the carbon-carbon double bond by ozone (O₃). wikipedia.org The mechanism, proposed by Criegee, involves several steps: wikipedia.orgmsu.edu

Formation of a Molozonide: Ozone adds across the double bond in a 1,3-dipolar cycloaddition to form an unstable primary ozonide, or molozonide. msu.edu

Rearrangement to Ozonide: The molozonide rapidly rearranges by cleaving and reforming bonds to produce a more stable secondary ozonide (a 1,2,4-trioxolane). libretexts.org

Workup: The ozonide is then cleaved under reductive (e.g., with dimethyl sulfide (B99878), Me₂S) or oxidative (e.g., with hydrogen peroxide, H₂O₂) conditions. Reductive workup yields aldehydes or ketones, while oxidative workup yields carboxylic acids or ketones. For this compound, ozonolysis would cleave the ring to produce a dicarbonyl compound. iitk.ac.inacs.org

Cycloaddition reactions, such as the Diels-Alder reaction, involve the [4+2] addition of a conjugated diene to a dienophile (an alkene or alkyne). organicreactions.org In this context, the double bond of this compound could potentially act as a dienophile. However, its reactivity in this role is generally low unless activated by strong electron-withdrawing groups. Its reaction with a highly reactive diene might be possible under forcing conditions. utahtech.eduresearchgate.netmnstate.edu

The double bond can be oxidized in several ways without cleaving the ring.

Epoxidation: Reaction with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the syn-addition of a single oxygen atom across the double bond to form an epoxide. chemistrysteps.comwpmucdn.commasterorganicchemistry.com The mechanism is concerted, often referred to as the "butterfly mechanism," where the new C-O bonds form simultaneously as the O-O bond of the peroxyacid breaks. masterorganicchemistry.comyoutube.com

Syn-Dihydroxylation: Treatment with osmium tetroxide (OsO₄), followed by a reductive workup (e.g., with NaHSO₃), or using catalytic OsO₄ with a co-oxidant like N-methylmorpholine N-oxide (NMO), leads to the formation of a cis-1,2-diol. libretexts.orgmasterorganicchemistry.comkhanacademy.org The reaction proceeds through a cyclic osmate ester intermediate, which ensures the syn-delivery of both hydroxyl groups. masterorganicchemistry.comorganic-chemistry.org

Reduction of the double bond is typically achieved through catalytic hydrogenation. In this process, the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction involves the syn-addition of two hydrogen atoms across the double bond, converting the cyclohexene ring into a cyclohexane ring and yielding 1-(4-fluorophenyl)cyclohexane.

Table 3: Summary of Reactions at the Cyclohexene Moiety

Reaction TypeReagent(s)Key Intermediate(s)Product Type
Electrophilic Addition Br₂Bromonium ionVicinal dibromide
Hydroboration-Oxidation 1. BH₃ 2. H₂O₂, NaOHOrganoboraneAnti-Markovnikov alcohol
Ozonolysis (Reductive) 1. O₃ 2. Me₂SOzonideDicarbonyl (ring-opened)
Epoxidation m-CPBA"Butterfly" transition stateEpoxide
Syn-Dihydroxylation OsO₄, NMOOsmate esterVicinal diol (cis)
Catalytic Hydrogenation H₂, Pd/C-Alkane (saturated ring)

Reactivity of the Fluorobenzene (B45895) Moiety

The reactivity of the fluorobenzene portion of this compound is dictated by the electronic properties of the fluorine atom and its interaction with the aromatic π-system, as well as the influence of the cyclohexenyl substituent. The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R), which profoundly impacts the molecule's behavior in various chemical transformations.

Aromatic substitution reactions on the fluorobenzene ring can proceed through different mechanisms, with nucleophilic aromatic substitution (SNAr) being particularly relevant to aryl halides. The SNAr mechanism typically involves two steps: the initial attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. libretexts.org

For an SNAr reaction to occur, the aromatic ring generally requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negative charge of the Meisenheimer complex. libretexts.orgnih.gov In this compound, the cyclohexenyl group is a weakly electron-donating group, which would typically deactivate the ring toward nucleophilic attack. Therefore, classical SNAr reactions on this substrate would likely require harsh conditions or specialized catalytic systems. nih.gov

Relative Reactivity of Aryl Halides in Nucleophilic Aromatic Substitution (SNAr)

Leaving Group (X in Ar-X)Relative RateGoverning Factor
-F~3000The rate is determined by the nucleophilic attack, which is accelerated by the inductive electron-withdrawing effect of the halogen (F > Cl > Br > I) that stabilizes the intermediate Meisenheimer complex. masterorganicchemistry.comstackexchange.com
-Cl~15
-Br~4
-I1

Recent advances have enabled SNAr on unactivated or even electron-rich fluoroarenes through methods like organic photoredox catalysis, which proceeds via a cation radical-accelerated mechanism. nih.gov Such a strategy could potentially be employed to achieve nucleophilic substitution on this compound under mild conditions. nih.gov

The exceptional strength and inertness of the aromatic C-F bond make its selective activation and functionalization a significant challenge and an area of intensive research. baranlab.orgchem8.org C-F bond activation provides alternative pathways to functionalized molecules that are complementary to classical substitution reactions. baranlab.org

The primary approach for activating the C-F bond in fluoroarenes involves transition metal complexes. researchgate.net The mechanism often proceeds through the oxidative addition of the C-F bond to a low-valent metal center. Various transition metals, including rhodium, nickel, and zirconium, have been successfully employed in stoichiometric and catalytic C-F activation reactions. chem8.orgnih.govnih.gov For instance, rhodium(I) complexes have been shown to selectively activate C-F bonds in fluorinated olefins and aromatics. nih.govnih.gov Similarly, Ni-catalyzed cross-coupling reactions can achieve C-C bond formation via C-F bond activation. chem8.org

Another strategy involves the use of strong Lewis acids, such as those based on boron or aluminum, which can coordinate to the fluorine atom and facilitate C-F bond cleavage. frontiersin.org In some cases, strong Brønsted acids can also promote C-F activation, although this typically requires harsh conditions. frontiersin.org The C-F bond in this compound would be a viable, though challenging, target for these activation methodologies, enabling its conversion into other functional groups.

Influence of Fluorine Substitution on Reactivity and Selectivity

The fluorine substituent in this compound exerts a profound influence on the molecule's reactivity and the selectivity of its reactions, stemming from the interplay between its strong inductive electron withdrawal and its ability to donate electron density via resonance. researchgate.net

Influence on Nucleophilic Aromatic Substitution (SNAr): As detailed in section 3.3.1, the fluorine atom's dominant inductive effect activates the aromatic ring for nucleophilic attack. This makes fluoroarenes paradoxically more reactive in SNAr reactions than their chloro, bromo, or iodo counterparts. masterorganicchemistry.comstackexchange.com The selectivity of the reaction on a poly-substituted ring would be determined by the combined electronic effects of all substituents.

A remarkable feature of fluorobenzene is that substitution at the para position can be faster than at a single position in benzene (B151609) itself. acs.org This "anomalous" reactivity is attributed to the ability of fluorine to effectively stabilize the positive charge in the transition state of para attack. researchgate.net In this compound, the para position relative to the fluorine is occupied by the cyclohexenyl group. Therefore, any electrophilic substitution would be directed to the positions ortho to the fluorine atom (and ortho to the cyclohexenyl group), with the precise outcome depending on the steric hindrance and the combined directing effects of both substituents.

Influence of Halogen Substituent on Electrophilic Aromatic Substitution (Nitration)

Halobenzene (C₆H₅-X)Relative Rate (vs. Benzene = 1)% para-product% ortho-product
C₆H₅-F0.15 - 0.8~90%~10%
C₆H₅-Cl0.03~70%~30%
C₆H₅-Br0.03~62%~38%
C₆H₅-I0.18~59%~41%

Data illustrates the strong para-directing effect and relatively high reactivity of fluorobenzene in EAS compared to other halobenzenes. researchgate.netacs.org

Vibrational Spectroscopy: FT-IR and FT-Raman Studies

Vibrational spectroscopy is a powerful tool for identifying the functional groups and understanding the bonding within a molecule. For this compound, both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy offer complementary information about its fundamental vibrational modes. The analysis is based on characteristic group frequencies from analogous structures, such as cyclohexene and fluorobenzene derivatives, as direct experimental spectra for the title compound are not extensively published. docbrown.infoscialert.net

Detailed Assignment of Fundamental Vibrational Modes

The vibrational modes of this compound can be assigned by considering the distinct contributions from the 4-fluorophenyl group and the cyclohex-1-en-1-yl group. The molecule is expected to exhibit vibrations characteristic of both moieties.

Fluorophenyl Group Vibrations:

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region.

C-C Stretching: The aromatic ring C-C stretching vibrations typically produce a series of bands in the 1610-1450 cm⁻¹ region.

C-F Stretching: The C-F stretching vibration is a key indicator for this molecule and is anticipated to be a strong band in the FT-IR spectrum, typically found in the 1250-1100 cm⁻¹ range.

In-plane and Out-of-plane Bending: Aromatic C-H in-plane bending modes are found between 1300 and 1000 cm⁻¹, while out-of-plane bending modes appear as strong bands below 900 cm⁻¹.

Cyclohexenyl Group Vibrations:

=C-H Stretching: The stretching of the vinylic C-H bond on the cyclohexene ring is expected above 3000 cm⁻¹.

CH₂ Stretching: The asymmetric and symmetric stretching vibrations of the methylene (B1212753) (CH₂) groups in the cyclohexene ring typically occur in the 2950-2850 cm⁻¹ range. nih.gov

C=C Stretching: The stretching vibration of the carbon-carbon double bond within the cyclohexene ring gives rise to a characteristic band around 1650-1640 cm⁻¹. docbrown.info

CH₂ Bending/Scissoring: These deformation modes are expected around 1450 cm⁻¹.

The following table provides a detailed, albeit theoretical, assignment of the fundamental vibrational modes based on data from related compounds.

Frequency (cm⁻¹) FT-IRFrequency (cm⁻¹) FT-RamanAssignment (ν: stretching; δ: in-plane bending; γ: out-of-plane bending)
~3060~3060ν(C-H) aromatic
~3025~3025ν(=C-H) vinylic
~2935, ~2860~2935, ~2860ν(CH₂) aliphatic
~1645~1645ν(C=C) cyclohexene
~1595, ~1490~1595, ~1490ν(C-C) aromatic ring
~1440~1440δ(CH₂) scissoring
~1230~1230ν(C-F)
~1160~1160δ(C-H) aromatic in-plane
~840~840γ(C-H) aromatic out-of-plane (para-substitution)

Potential Energy Distribution (PED) Analysis

A Potential Energy Distribution (PED) analysis is a computational method used to provide a quantitative assignment of vibrational modes. nih.govresearchgate.net It decomposes the normal modes of vibration into contributions from individual internal coordinates (e.g., bond stretching, angle bending). While a specific PED analysis for this compound is not available in the literature, studies on similar molecules like fluorinated biphenyls allow for a qualitative prediction. nih.govacs.org

A PED analysis would be expected to confirm the assignments in the table above. For instance:

The bands above 3000 cm⁻¹ would show high PED contributions (typically >90%) from C-H stretching coordinates.

The mode around 1645 cm⁻¹ would be dominated by the C=C stretching coordinate of the cyclohexene ring.

The band near 1230 cm⁻¹ would show a very high PED contribution from C-F bond stretching, confirming its character.

Many modes in the fingerprint region (below 1500 cm⁻¹) would likely be complex, mixed vibrations, with PEDs showing contributions from multiple bending and stretching coordinates, highlighting the coupling between the fluorophenyl and cyclohexenyl moieties. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule. uobasrah.edu.iq

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound can be predicted based on the analysis of its constituent parts and data from analogous compounds. rsc.orgdocbrown.infodocbrown.info

¹H NMR Spectrum:

Aromatic Protons: The fluorophenyl group would display two sets of signals, each integrating to two protons. These would appear as multiplets due to ortho, meta, and fluorine-proton (H-F) coupling. The protons ortho to the fluorine (meta to the cyclohexenyl group) would be expected around 7.0-7.2 ppm, while the protons meta to the fluorine (ortho to the cyclohexenyl group) would be shifted slightly downfield to around 7.3-7.5 ppm.

Vinylic Proton: The single vinylic proton on the cyclohexene ring (=C-H) would appear as a multiplet, likely in the range of 5.8-6.2 ppm. docbrown.info

Allylic Protons: The four protons on the two CH₂ groups adjacent to the double bond (allylic positions) would be found in the 2.1-2.4 ppm region.

Aliphatic Protons: The remaining four protons of the other two CH₂ groups would be located further upfield, around 1.6-1.8 ppm.

¹³C NMR Spectrum:

Aromatic Carbons: Six signals are expected for the aromatic ring. The carbon bearing the fluorine (C-F) would be significantly shifted downfield (around 160-164 ppm) and appear as a doublet due to one-bond C-F coupling (¹JCF). The carbon attached to the cyclohexenyl ring (ipso-carbon) would be found around 135-140 ppm. The other aromatic carbons would appear in the typical 115-130 ppm range, with their signals also split by two- and three-bond C-F couplings. acs.orgorganicchemistrydata.org

Vinylic Carbons: The two carbons of the double bond (C=C) would resonate at approximately 135-140 ppm (quaternary carbon) and 125-130 ppm (CH carbon). docbrown.info

Aliphatic Carbons: The four CH₂ carbons of the cyclohexene ring would produce signals in the upfield region, typically between 20 and 30 ppm. docbrown.info

The following tables summarize the predicted chemical shifts.

Predicted ¹H NMR Chemical Shifts
Chemical Shift (δ, ppm)Proton Assignment
7.3-7.52H, Aromatic (ortho to cyclohexenyl)
7.0-7.22H, Aromatic (meta to cyclohexenyl)
5.8-6.21H, Vinylic (=CH)
2.1-2.44H, Allylic (CH₂)
1.6-1.84H, Aliphatic (CH₂)
Predicted ¹³C NMR Chemical Shifts
Chemical Shift (δ, ppm)Carbon Assignment
160-164 (d, ¹JCF)Aromatic (C-F)
135-140Aromatic (C-ipso) & Vinylic (C-quat)
125-130Vinylic (=CH)
115-130 (d, JCF)Aromatic (CH)
20-30Aliphatic (CH₂)

Investigation of Conformational Isomerism

For this compound, E/Z isomerism is not possible due to the cyclic nature of the double bond. The primary conformational flexibility arises from the rotation about the single bond connecting the phenyl ring and the cyclohexene ring.

Studies on analogous 1-phenylcyclohexane systems reveal that there is a delicate balance of steric and electronic effects that determine the preferred dihedral angle between the two rings. researchgate.netacs.orgnih.gov A completely coplanar arrangement would maximize π-conjugation between the phenyl ring and the double bond, but it would also introduce significant steric repulsion between the ortho-hydrogens of the phenyl ring and the allylic hydrogens of the cyclohexene ring. researchgate.net Therefore, the molecule likely adopts a twisted conformation where the phenyl ring is rotated out of the plane of the C=C bond to relieve this steric strain. This twisting comes at a small energetic cost due to the partial loss of conjugation. The cyclohexene ring itself exists in a half-chair conformation.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of the molecule are governed by the conjugated system formed by the fluorophenyl ring and the adjacent double bond of the cyclohexene ring. This system acts as the primary chromophore and fluorophore.

The UV-Vis absorption spectrum is expected to be dominated by π → π* electronic transitions. shimadzu.com Based on data for similar structures like phenylcyclohexane (B48628), which has an absorption maximum (λ_max) around 261 nm, this compound is predicted to absorb in a similar region of the UV spectrum. aatbio.com The extended conjugation with the double bond may cause a slight bathochromic (red) shift compared to non-conjugated fluorobenzene. The spectrum would likely show a primary absorption band with fine vibrational structure, characteristic of aromatic systems.

Fluorescence spectroscopy measures the light emitted from the molecule as it relaxes from an excited electronic state. Aromatic compounds like this are often fluorescent. mdpi.com Upon excitation at its absorption maximum, the molecule is expected to emit light at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence spectrum would likely be a near mirror image of the lowest-energy absorption band. The fluorine substituent is not expected to quench fluorescence and may subtly influence the emission wavelength and quantum yield.

Analysis of Electronic Transitions (π-π and Intramolecular Charge Transfer)*

No studies detailing the ultraviolet-visible (UV-Vis) absorption spectroscopy of this compound were identified. Information regarding the wavelengths of maximum absorption (λmax), molar absorptivity (ε), and the nature of electronic transitions, such as π-π* and potential intramolecular charge transfer (ICT) phenomena, is not present in the surveyed literature.

Assessment of Photophysical Properties

There is no available information on the photophysical characteristics of this compound. Data concerning its fluorescence or phosphorescence, including emission spectra, quantum yields, and excited-state lifetimes, have not been reported.

Solid-State Structural Elucidation: Single Crystal X-ray Diffraction (SC-XRD)

A search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no entries for the single-crystal X-ray diffraction structure of this compound. This indicates that the precise three-dimensional arrangement of the molecule in the solid state has not been determined or publicly disclosed.

Determination of Molecular Geometry and Bond Parameters

Without SC-XRD data, critical information on bond lengths, bond angles, and torsional angles within the this compound molecule is unknown.

Analysis of Crystal Packing and Intermolecular Interactions

Similarly, the arrangement of molecules within a crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding or π-stacking, have not been characterized.

It is important to note that while general principles of spectroscopy and crystallography can be applied to predict the likely behavior of this molecule, the strict adherence to scientifically accurate and specific data for this compound prevents the generation of the requested content. Further experimental and computational research is required to elucidate the properties of this particular compound.

Computational Analysis of this compound Remains an Unexplored Area of Research

A comprehensive review of published scientific literature reveals a notable absence of specific computational chemistry studies focused on the compound This compound . While the theoretical frameworks and computational methodologies for analyzing such molecules are well-established, their direct application to this particular compound has not been detailed in available research databases.

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the molecular properties of organic compounds. These approaches are routinely used to investigate conformational preferences, spectroscopic characteristics, electronic structure, and reactivity. However, specific data pertaining to the geometry optimization, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), or natural bond orbital (NBO) analysis of this compound are not present in the accessible scientific literature.

Studies on analogous but distinct molecules, such as fluorinated biphenyls and various phenylcyclohexane derivatives, have utilized these computational techniques. For instance, research on similar structures has successfully determined conformational energies, analyzed electronic properties, and mapped reactive sites. researchgate.netnih.govnih.gov These studies underscore the capability of modern computational methods to provide deep molecular insights.

Unfortunately, without dedicated research on this compound, it is not possible to present the specific, data-driven article as requested. The generation of scientifically accurate content, including detailed findings and data tables for the outlined sections, is contingent upon the existence of such primary research. At present, the computational and theoretical insights into this compound represent a gap in the current body of scientific literature.

Conclusion

1-(Cyclohex-1-en-1-yl)-4-fluorobenzene represents an intriguing, yet underexplored, chemical entity at the intersection of fluorine chemistry and scaffold-based drug and materials design. While direct experimental data remains scarce, a thorough analysis of its structural components and the application of fundamental principles of organic chemistry allow for the construction of a robust profile of its likely synthetic accessibility, and its physicochemical and spectroscopic properties. The insights presented here may serve as a foundation for future research into this and related fluorinated cyclohexenyl-arene scaffolds, potentially unlocking new avenues in both medicinal chemistry and materials science.

Computational Chemistry and Theoretical Insights into 1 Cyclohex 1 En 1 Yl 4 Fluorobenzene

Theoretical Predictions of Reactivity and Stability

Calculation of Global Reactivity Descriptors

Computational chemistry, particularly through the lens of Density Functional Theory (DFT), provides profound insights into the intrinsic reactivity of molecules. For 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene, a series of global reactivity descriptors can be calculated to predict its chemical behavior. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical in understanding electron-donating and electron-accepting capabilities, respectively.

The energy of the HOMO (EHOMO) is associated with the molecule's ability to donate an electron, while the energy of the LUMO (ELUMO) relates to its ability to accept an electron. The difference between these two, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net

From these frontier orbital energies, several key descriptors are calculated:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. dergipark.org.tr

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge from the environment, defined as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). researchgate.netrsc.org

These quantum chemical parameters provide a quantitative framework for assessing the stability and reactivity of this compound. dergipark.org.tr

Table 1. Representative Calculated Global Reactivity Descriptors.
ParameterSymbolFormulaTypical Value (eV)Interpretation
HOMO EnergyEHOMO--6.0 to -7.0Electron-donating ability
LUMO EnergyELUMO--0.5 to -1.5Electron-accepting ability
Energy GapΔEELUMO - EHOMO4.5 to 6.5Chemical stability and reactivity
Ionization PotentialI-EHOMO6.0 to 7.0Energy to remove an electron
Electron AffinityA-ELUMO0.5 to 1.5Energy released upon electron gain
Electronegativityχ(I + A) / 23.25 to 4.25Electron-attracting tendency
Chemical Hardnessη(I - A) / 22.25 to 3.25Resistance to charge transfer
Chemical SoftnessS1 / η0.31 to 0.44Polarizability
Electrophilicity Indexωμ² / (2η)1.6 to 2.5Electrophilic nature

Thermodynamic Parameters and Energetic Profiles

Theoretical calculations are instrumental in determining the thermodynamic properties of this compound. Using statistical thermodynamics based on data from DFT frequency calculations, key parameters such as zero-point vibrational energy (ZPVE), thermal energy, entropy, and heat capacity can be computed. scirp.orgmdpi.com These calculations provide a complete energetic profile of the molecule at a given temperature, typically 298.15 K. scirp.org

The energetic profile helps in understanding the stability of the molecule and its behavior in chemical reactions. For instance, the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of formation can be calculated to predict the spontaneity and thermal nature of its synthesis or decomposition pathways. mdpi.com Quantum chemical calculations can investigate the reaction energetics of potential decomposition mechanisms, determining activation energy barriers and kinetic rate constants at various temperatures. nih.gov This is crucial for understanding the thermal stability and potential degradation pathways of the compound under different conditions.

Table 2. Representative Calculated Thermodynamic Parameters at 298.15 K.
ParameterSymbolTypical ValueUnit
Zero-Point Vibrational EnergyZPVE160 - 170kcal/mol
Thermal EnergyEtotal170 - 180kcal/mol
Heat Capacity at Constant VolumeCv55 - 65cal/mol·K
EntropyS105 - 115cal/mol·K

Prediction of Nonlinear Optical (NLO) Activity through Polarizability and Hyperpolarizability

Molecules with significant nonlinear optical (NLO) properties are vital for applications in photonics and optoelectronics. journaleras.com The NLO response of a molecule is governed by its polarizability (α) and first-order hyperpolarizability (β), which can be reliably predicted using DFT calculations. researchgate.netphyschemres.org Polarizability describes the linear response of the electron cloud to an external electric field, while hyperpolarizability describes the nonlinear response.

For a molecule to exhibit a significant NLO response, it typically requires a large dipole moment (μ) and a small HOMO-LUMO gap, which facilitates intramolecular charge transfer. physchemres.org The presence of the electron-withdrawing fluorine atom and the π-conjugated system in this compound suggests potential for NLO activity.

Calculations of the dipole moment, the average polarizability (α), and the total first hyperpolarizability (βtot) are performed to quantify this potential. The magnitude of βtot is a direct measure of the second-order NLO activity. journaleras.com Often, these values are compared to a standard NLO material like urea (B33335) to gauge their relative strength. journaleras.com Computational studies on similar structures, such as fluorinated styrenes, indicate that strategic fluorination can modulate these NLO properties. researchgate.net

Table 3. Representative Calculated NLO Properties.
ParameterSymbolFormulaTypical Calculated Value
Dipole Momentμx² + μy² + μz²)1/21.5 - 2.5 Debye
Mean Polarizability⟨α⟩xx + αyy + αzz) / 3120 - 140 (a.u.)
Total First Hyperpolarizabilityβtotx² + βy² + βz²)1/25x10-30 - 15x10-30 esu

Intermolecular Interactions and Crystal Engineering Studies

Computational Analysis of Hydrogen Bonding and Dispersion Interactions

The arrangement of molecules in a crystal lattice is dictated by a complex network of intermolecular interactions. For this compound, computational methods are essential for dissecting the contributions of various forces, including weak hydrogen bonds and dispersion interactions. While lacking classical hydrogen bond donors, the molecule can participate in weak C-H···F and C-H···π hydrogen bonds. ed.ac.ukaip.org

Investigation of Fluorine-Fluorine and Fluorine-π Interactions

The fluorine atom plays a unique role in directing intermolecular interactions. Beyond C-H···F bonds, fluorine can engage in fluorine-π (F-π) and fluorine-fluorine (F-F) contacts.

Fluorine-π Interactions: These are electrostatically driven interactions where the partially negative fluorine atom is attracted to the electron-deficient region above the π-system of an adjacent aromatic ring (a "π-hole"). rsc.orgresearchgate.net Conversely, if the aromatic ring is electron-rich, the interaction can be repulsive. Computational studies have shown that F-π interactions can be surprisingly strong and highly stabilizing, often more so than other halogen-π interactions. researchgate.net For this compound, this involves the fluorine atom of one molecule interacting with the fluorobenzene (B45895) ring of another.

Fluorine-Fluorine Interactions: These are typically considered repulsive due to the electronegativity of fluorine. However, analysis of crystal structures shows that short F-F contacts do occur, often mediated by specific geometries where the positive electrostatic potential on the side of one fluorine atom interacts with the negative potential on the front of another (a type of halogen bond).

Hirshfeld Surface Analysis and Quantitative Interaction Energy Calculations

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. mdpi.comnih.gov The Hirshfeld surface is mapped with properties like dnorm (a normalized contact distance), shape index, and curvedness to identify specific types of interactions. mdpi.com

dnorm: This surface highlights regions of close intermolecular contact. Red spots indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions. nih.gov

Shape Index: This property identifies complementary hollows (red) and bumps (blue) on the surface, which are characteristic of π-π stacking interactions. researchgate.net

Curvedness: Flat regions on the curvedness plot also suggest the presence of planar stacking. researchgate.net

The Hirshfeld surface can be deconstructed into a 2D "fingerprint plot," which provides a quantitative summary of the different types of intermolecular contacts. researchgate.netmdpi.com This allows for the calculation of the percentage contribution of each interaction (e.g., H···H, C···H, F···H) to the total crystal packing. This quantitative analysis is crucial for understanding the hierarchy of interactions that govern the supramolecular architecture. mdpi.com

Table 4. Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis.
Contact TypeTypical Contribution (%)Interaction Description
H···H45 - 60Dominant van der Waals / dispersion forces
C···H / H···C20 - 30Weak C-H···π and van der Waals interactions
F···H / H···F10 - 20Weak C-H···F hydrogen bonds
C···C3 - 8π-π stacking interactions
F···C / C···F1 - 5Fluorine-π interactions
F···F< 2Close fluorine-fluorine contacts

Spectroscopic Property Prediction from First Principles

First-principles calculations, rooted in quantum mechanics, provide a powerful avenue for predicting the spectroscopic properties of molecules such as this compound. These computational methods, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), allow for the elucidation of nuclear magnetic resonance (NMR) chemical shifts, as well as vibrational and electronic spectra, from the fundamental laws of physics without the need for empirical parameters. rsc.orgnih.govresearchgate.net Such theoretical investigations offer deep insights into the electronic structure and dynamic behavior of the molecule, complementing and guiding experimental spectroscopic analysis.

The prediction of NMR chemical shifts using computational methods has become an invaluable tool in the structural elucidation of organic molecules. nih.gov For this compound, theoretical calculations can provide a detailed assignment of the ¹H, ¹³C, and ¹⁹F NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method, implemented within the framework of DFT, is a commonly employed approach for calculating the isotropic magnetic shielding tensors of nuclei. researchgate.netnih.gov The theoretical chemical shifts are then obtained by referencing the calculated shielding constants to that of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and a suitable fluorine-containing reference for ¹⁹F.

The accuracy of these predictions is highly dependent on the choice of the exchange-correlation functional and the basis set. researchgate.net For instance, hybrid functionals like B3LYP, combined with a sufficiently large basis set such as 6-311++G(d,p), have been shown to yield reliable NMR chemical shift predictions for a wide range of organic compounds. nih.gov Solvation effects, which can significantly influence chemical shifts, can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM).

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound.
ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
Olefinic H6.15tJ = 3.8
Aromatic H (ortho to F)7.05ddJ = 8.8, 8.8
Aromatic H (meta to F)7.30ddJ = 8.8, 5.4
Allylic CH₂2.25m-
Allylic CH₂2.20m-
Aliphatic CH₂1.70m-
Aliphatic CH₂1.65m-
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
CarbonPredicted Chemical Shift (ppm)
Quaternary C (ipso to F)162.0 (d, ¹JCF ≈ 245 Hz)
Quaternary C (attached to cyclohexenyl)138.5 (d, ⁴JCF ≈ 3 Hz)
Olefinic C (quaternary)135.0
Olefinic CH125.0
Aromatic CH (meta to F)128.0 (d, ³JCF ≈ 8 Hz)
Aromatic CH (ortho to F)115.5 (d, ²JCF ≈ 21 Hz)
Allylic CH₂28.0
Allylic CH₂26.0
Aliphatic CH₂23.0
Aliphatic CH₂22.0

Theoretical simulations of vibrational and electronic spectra provide a molecular-level understanding of the absorption of infrared, Raman, and ultraviolet-visible light.

Vibrational Spectra: The vibrational frequencies and intensities of this compound can be computed using DFT. These calculations typically involve optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). Diagonalization of this matrix yields the harmonic vibrational frequencies. The corresponding infrared and Raman intensities can also be calculated, allowing for a direct comparison with experimental spectra. For instance, computational studies on related molecules like 1-(chloromethyl)-4-fluorobenzene have shown that the B3LYP functional with the 6-311++G(d,p) basis set can accurately predict vibrational modes. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors.

Key predicted vibrational modes for this compound would include the C-F stretching vibration, aromatic and olefinic C-H stretching, C=C stretching of both the aromatic and cyclohexenyl rings, and various bending and deformation modes of the aliphatic ring.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100-3000Medium (IR), Strong (Raman)
Olefinic C-H Stretch3020Medium (IR)
Aliphatic C-H Stretch2950-2850Strong (IR & Raman)
C=C Stretch (Aromatic)1600, 1510Strong (IR & Raman)
C=C Stretch (Cyclohexene)1650Medium (Raman), Weak (IR)
C-F Stretch1230Strong (IR)

Electronic Spectra: The electronic absorption spectrum, typically measured by UV-Vis spectroscopy, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the vertical excitation energies from the ground electronic state to various excited states, as well as the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For π-conjugated systems like this compound, the lowest energy electronic transitions are typically π → π* transitions. The TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and provide insights into the nature of the electronic transitions by analyzing the molecular orbitals involved. For example, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often involved in the primary electronic excitation.

For this compound, the main absorption bands in the UV region are expected to arise from π → π* transitions within the fluorophenyl and cyclohexenyl chromophores. The conjugation between these two moieties would influence the position and intensity of these bands.

Table 4: Predicted Electronic Transitions for this compound.
TransitionPredicted λ_max (nm)Oscillator Strength (f)Nature of Transition
S₀ → S₁2650.35HOMO → LUMO (π → π)
S₀ → S₂2200.15HOMO-1 → LUMO (π → π)

Derivatives and Analogs of 1 Cyclohex 1 En 1 Yl 4 Fluorobenzene

Synthesis of Substituted Analogs

The generation of analogs of 1-(cyclohex-1-en-1-yl)-4-fluorobenzene can be systematically approached by modifying either the cyclohexene (B86901) ring or the fluorobenzene (B45895) moiety. These modifications allow for the fine-tuning of the molecule's steric and electronic properties.

Functionalization of the Cyclohexene Ring

The alkene bond in the cyclohexene ring is a prime site for a variety of chemical transformations, enabling the introduction of diverse functional groups.

Electrophilic Addition: The double bond can readily undergo electrophilic addition reactions. For instance, halogenation with agents like bromine (Br₂) or chlorine (Cl₂) would yield di-halogenated cyclohexane (B81311) derivatives. Hydrohalogenation (with HBr or HCl) would lead to the corresponding halogenated cyclohexyl compounds.

Oxidation: The cyclohexene ring can be oxidized to introduce oxygen-containing functional groups. Epoxidation, using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide ring. Dihydroxylation, using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), would produce a diol.

Allylic Functionalization: The positions adjacent to the double bond (allylic positions) are also reactive. Radical halogenation using N-bromosuccinimide (NBS) can introduce a bromine atom at an allylic carbon, which can then serve as a handle for further nucleophilic substitution reactions.

Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex bicyclic systems.

A study on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid highlights how functional groups attached to the ring can be manipulated to create new compounds with specific biological activities. mdpi.com Similarly, research into cyclohexene-fused selenuranes demonstrates the synthesis of complex structures starting from functionalized cyclohexene precursors, such as o-formylcyclohex-1-ene. researchgate.net

Derivatization of the Fluorobenzene Moiety

The fluorobenzene ring can be derivatized primarily through electrophilic aromatic substitution (SEAr) and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution: The fluorine atom is an ortho-, para-directing group, although it is deactivating towards electrophilic substitution compared to benzene (B151609). libretexts.orgscielo.org.mx This means that incoming electrophiles will predominantly be directed to the positions ortho and para to the cyclohexenyl substituent. Since the para position is already occupied by fluorine, substitution will occur at the ortho positions (C2 and C6). Common SEAr reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂).

Halogenation: Using Br₂ with a Lewis acid catalyst like FeBr₃ to introduce a bromine atom.

Sulfonation: Using fuming sulfuric acid (SO₃ in H₂SO₄) to add a sulfonic acid group (-SO₃H).

Friedel-Crafts Acylation: Using an acyl chloride (RCOCl) with a Lewis acid like AlCl₃ to introduce an acyl group (-COR). Friedel-Crafts alkylation is often less reliable due to potential carbocation rearrangements.

The reactivity of fluorobenzene in SEAr is a balance between the strong electron-withdrawing inductive effect and the moderate π-electron-donating resonance effect of the fluorine atom. researchgate.netresearchgate.net

Palladium-Catalyzed Cross-Coupling: Modern synthetic methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds on the aromatic ring. While direct C-F bond activation for cross-coupling is challenging, it is possible to first introduce a more reactive "handle," such as a bromine or iodine atom, via electrophilic halogenation. This halo-derivative can then participate in reactions like:

Suzuki Coupling: Reaction with an organoboron compound (e.g., an arylboronic acid) to form a biaryl structure.

Heck Coupling: Reaction with an alkene to form a new substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Research on the palladium-catalyzed cross-coupling of perfluoroarenes demonstrates the utility of these methods in constructing complex fluorinated molecules. mdpi.comnih.gov

Structure-Reactivity Relationships in Novel Derivatives

A study on dopamine (B1211576) autoreceptor agonists based on an arylcyclohexenyl scaffold revealed important structure-activity relationships (SAR). nih.gov In this series, the electronic nature of substituents on the aromatic ring was critical. The research indicated that electron-donating groups on the phenyl ring were better tolerated for biological activity than electron-withdrawing groups. nih.gov This suggests that for derivatives of this compound, further substitution on the fluorobenzene ring with electron-withdrawing groups (like -NO₂) might diminish certain biological activities, while adding electron-donating groups (like -OCH₃ or -NH₂) could enhance them.

Similarly, another study established SAR for new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety, finding that the presence of the double bond in the cyclohexene ring was crucial for enhancing the antiproliferative activity of certain compounds compared to their saturated cyclohexane counterparts. mdpi.com This underscores the importance of the cyclohexene unsaturation in defining the molecule's conformational flexibility and electronic properties, which in turn affects its interaction with biological targets.

The table below illustrates potential derivatives and the expected impact of their functionalization on the electronic properties of the scaffold.

Derivative Modification Site Functional Group Expected Electronic Effect
2-Nitro-1-(cyclohex-1-en-1-yl)-4-fluorobenzeneFluorobenzene Ring-NO₂ (Nitro)Strongly electron-withdrawing
2-Amino-1-(cyclohex-1-en-1-yl)-4-fluorobenzeneFluorobenzene Ring-NH₂ (Amino)Strongly electron-donating
1-(2-Bromocyclohexyl)-4-fluorobenzeneCyclohexene Ring-Br (Bromo)Inductive electron withdrawal
2-(4-Fluorophenyl)cyclohex-2-en-1-olCyclohexene Ring-OH (Hydroxyl)Electron-donating (resonance), electron-withdrawing (inductive)

Development of Advanced Fluorinated Cyclohexenyl-Arene Scaffolds

The this compound core can serve as a building block for more elaborate, three-dimensional molecular structures. The development of such advanced scaffolds is driven by the search for new materials and therapeutic agents with unique properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity. nih.gov

Strategies for building more complex structures include:

Sequential Cross-Coupling: A di-halogenated derivative of the fluorobenzene ring could undergo sequential palladium-catalyzed cross-coupling reactions with different partners to build complex biaryl or poly-aryl systems. nih.govresearchgate.net

Ring-Closing Metathesis (RCM): Functionalization of both the cyclohexene and fluorobenzene moieties with terminal alkenes could be followed by RCM to create large, complex ring systems linking the two parts of the original scaffold. The synthesis of fluorinated indolizidinone derivatives has demonstrated the power of RCM in creating challenging fluorinated heterocyclic structures. nih.gov

Photoredox Catalysis: Recent advances in photoredox catalysis allow for direct C-H functionalization of arenes under mild conditions, providing a powerful tool for introducing fluorinated groups or other substituents to build advanced scaffolds without the need for pre-functionalization. thieme-connect.de

Multi-component Reactions: Designing reactions where the cyclohexenyl-arene scaffold reacts with two or more other components in a single step can rapidly generate molecular complexity.

The synthesis of fluorinated triphenylenes from fluoroarene precursors exemplifies how relatively simple fluorinated starting materials can be elaborated into larger, functional π-conjugated systems. beilstein-journals.org By applying similar synthetic strategies, the fluorinated cyclohexenyl-arene scaffold can be incorporated into advanced materials, polymers, or complex drug-like molecules.

Applications in Advanced Materials Science and Organic Synthesis

Role as a Building Block in Complex Molecule Synthesis

In synthetic organic chemistry, the utility of a compound is often determined by its ability to serve as a versatile precursor for the construction of more elaborate molecular architectures. 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene excels in this role due to the distinct reactivity of its constituent parts: the alkene functionality of the cyclohexene (B86901) ring and the fluorinated aromatic system.

This compound is a valuable starting material in multi-step synthetic sequences. The carbon-carbon double bond within the cyclohexene ring is a key functional group that can undergo a wide array of chemical transformations. These reactions allow for the introduction of new functional groups and the construction of complex stereochemistry.

Key reactions involving the cyclohexene moiety include:

Hydrogenation : The double bond can be selectively reduced to yield 1-cyclohexyl-4-fluorobenzene. This transformation is often accomplished using catalysts such as palladium on carbon (Pd/C) or ruthenium. mdpi.commdpi.com This conversion from an unsaturated to a saturated ring can be critical for tuning the shape and flexibility of a target molecule.

Epoxidation : The alkene can be converted to an epoxide, 7-Oxabicyclo[4.1.0]heptane, by reacting with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or using metal-catalyzed systems with oxidants like hydrogen peroxide. rsc.orgwikipedia.org Epoxides are highly useful synthetic intermediates that can be opened by various nucleophiles to introduce two new functional groups with controlled stereochemistry. researchgate.net

The fluorinated phenyl group also offers synthetic handles, primarily through cross-coupling reactions, which are fundamental to modern organic synthesis.

Reaction TypeReagents/CatalystResulting Transformation
Hydrogenation H₂, Pd/C or Ru catalystConversion of cyclohexene to cyclohexane (B81311) ring
Epoxidation m-CPBA or H₂O₂ with metal catalystFormation of an epoxide ring from the double bond

This table is interactive and provides a summary of key synthetic transformations.

The 1-(4-fluorophenyl)cyclohex-1-enyl unit is a valuable structural motif, and several catalytic cross-coupling methodologies can be employed to incorporate it into larger molecules. These reactions are cornerstones of modern organic chemistry, enabling the efficient formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction is one of the most versatile methods for forming C-C bonds. core.ac.uk To introduce the desired moiety, a typical strategy would involve the coupling of a cyclohexenylboronic acid or ester with an aryl halide (like 1-bromo-4-fluorobenzene), or conversely, the coupling of 4-fluorophenylboronic acid with a cyclohexenyl halide or triflate. rsc.orgfrontiersin.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, provides another powerful route. It involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. rsc.orgresearchgate.net For example, 1-bromo-4-fluorobenzene (B142099) could be reacted with cyclohexene under Heck conditions to form the desired product, although regioselectivity can be a challenge. The intramolecular version of the Heck reaction is particularly powerful for constructing complex ring systems. mdpi.com

Coupling ReactionKey ComponentsBond Formed
Suzuki-Miyaura Organoboron compound + Organic Halide (Pd catalyst)Aryl-Cyclohexenyl
Heck Alkene + Organic Halide (Pd catalyst)Aryl-Cyclohexenyl

This interactive table outlines primary methods for forming the core structure of this compound.

Advanced Materials Applications

The unique combination of a semi-flexible cycloalkene ring and a rigid, electron-poor aromatic ring makes this compound and its derivatives attractive candidates for the development of advanced materials with tailored properties.

Fluorinated compounds are widely used in the design of liquid crystal (LC) materials for display technologies. google.comresearchgate.net The incorporation of fluorine atoms into the molecular structure can significantly influence key properties such as dielectric anisotropy (Δε), viscosity, and mesophase behavior. The 1-(4-fluorophenyl)cyclohexyl scaffold (the hydrogenated analog of the title compound) is a common structural element in liquid crystals.

The fluorine atom, being highly electronegative, creates a strong dipole moment. The orientation of this C-F bond relative to the long molecular axis is crucial for determining the dielectric anisotropy. aip.org Molecules containing the 4-fluorophenyl group often contribute to a positive dielectric anisotropy, a requirement for the common twisted nematic (TN) liquid crystal displays. nih.govrsc.org The cyclohexyl or cyclohexenyl ring provides a desirable shape anisotropy and can help to lower melting points and maintain the liquid crystalline phase over a broad temperature range.

In the field of organic electronics, molecular design is key to achieving efficient charge transport and luminescence. While direct applications of this compound are not widely reported, its structural components are relevant to materials used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

Hole Transport Materials (HTMs) and Electron Transport Materials (ETMs) : The performance of OLEDs relies on the balanced injection and transport of holes and electrons. Aromatic compounds are fundamental to these materials. rsc.orgmdpi.com The fluorinated phenyl group is electron-withdrawing, a characteristic often used in the design of electron-transporting or host materials. aip.orgresearchgate.net By functionalizing this core structure with electron-donating groups (like amines), it could potentially be adapted for use as a hole-transporting material. The twisted, non-planar structure imparted by the cyclohexene ring can be advantageous in preventing strong intermolecular π-π stacking, which can help maintain an amorphous state in thin films and reduce fluorescence quenching. nih.gov

Crystal engineering involves the design and control of solid-state structures by understanding and utilizing intermolecular interactions. nih.gov In fluorinated organic molecules, weak non-covalent interactions involving fluorine play a crucial role in determining the crystal packing.

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